6-[(pyrimidin-2-ylsulfanyl)methyl]-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one
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Overview
Description
6-[(pyrimidin-2-ylsulfanyl)methyl]-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered interest due to its potential biological and pharmacological activities. The compound features a pyrimidine core, which is a privileged structure in medicinal chemistry, and is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(pyrimidin-2-ylsulfanyl)methyl]-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one typically involves multi-step reactions starting from commercially available precursors. The key steps include:
Formation of the pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the sulfanyl group: This step involves the reaction of the pyrimidine core with a suitable thiol reagent, often under mild conditions.
Attachment of the quinazoline moiety: This is typically done through nucleophilic substitution reactions, where the amino group of the quinazoline reacts with the pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine or quinazoline rings, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the positions adjacent to the heteroatoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted analogs, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: The compound is being investigated for its anti-cancer, anti-inflammatory, and anti-microbial properties.
Industry: It can be used in the development of new materials with specific properties, such as improved thermal stability or conductivity.
Mechanism of Action
The mechanism of action of 6-[(pyrimidin-2-ylsulfanyl)methyl]-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer or the reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4,6-dimethylquinazolin-2-yl)amino]-6-[(pyrimidin-2-ylsulfanyl)methyl]pyrimidin-4(3H)-one
- 6-[(pyrimidin-2-ylsulfanyl)methyl]-2-[(4,6-dimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one
Uniqueness
The uniqueness of 6-[(pyrimidin-2-ylsulfanyl)methyl]-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one lies in its specific substitution pattern, which can lead to distinct biological activities compared to its analogs. The presence of the trimethylquinazoline moiety, in particular, may enhance its binding affinity to certain molecular targets, thereby increasing its potency and selectivity.
Properties
Molecular Formula |
C20H19N7OS |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
4-(pyrimidin-2-ylsulfanylmethyl)-2-[(4,6,8-trimethylquinazolin-2-yl)amino]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C20H19N7OS/c1-11-7-12(2)17-15(8-11)13(3)23-18(26-17)27-19-24-14(9-16(28)25-19)10-29-20-21-5-4-6-22-20/h4-9H,10H2,1-3H3,(H2,23,24,25,26,27,28) |
InChI Key |
WPLLKAWRMGPZNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=NC(=N2)NC3=NC(=CC(=O)N3)CSC4=NC=CC=N4)C)C |
Origin of Product |
United States |
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